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molecular formula C9H13BO3 B1307227 4-Methoxy-2,6-dimethylphenylboronic acid CAS No. 361543-99-9

4-Methoxy-2,6-dimethylphenylboronic acid

Cat. No. B1307227
M. Wt: 180.01 g/mol
InChI Key: UOSSBXMFWPYHEF-UHFFFAOYSA-N
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Patent
US07824582B2

Procedure details

An oven-dried three-neck round-bottom flask equipped with two rubber septum-sealed addition funnels and a sidearm stopcock was evacuated and backfilled with N2. Dry THF (100 mL) and 2-bromo-5-methoxy-1,3-dimethyl-benzene (21.5 g, 0.100 mol) were then added via syringe. The mixture was then cooled to −78° C. with stirring in a dry ice-acetone bath. Next, n-butyl lithium (2.5 M solution in hexane, 44 mL, 0.11 mol) was added dropwise via syringe with stirring over the course of 45 min at −78° C., and the mixture was allowed to stir at −78° C. for an additional 30 min. Triisopropyl borate (28.2 g, 0.150 mol) was then added dropwise via syringe over the course of 30 min at −78° C. After stirring at −78° C. for an additional 1 h, the mixture was quenched with saturated aqueous NH4Cl solution (100 mL), and the resulting mixture allowed to gradually warm to room temperature. The organic layer was next separated, and the aqueous layer was extracted with a mixture of ethyl acetate and THF (1:1, 50 mL×3). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The resulting sticky oil was suspended in hexane (100 mL) and stirred at room temperature for 30 min. The resulting solid was collected by filtration and washed with hexane to yield 14.9 g of the title compound as a colorless solid (83%). 1H NMR (400 MHz, CDCl3): δ 6.552 (s, 2H), 4.684 (s, 2H), 3.780 (s, 3H), 2.370 (s, 6H). 13C NMR (100 MHz, CDCl3): δ 141.714, 122.607, 112.325, 111.815, 55.238, 22.663. MS (EI): m/z 180.1 [M+, 100]. Anal. Calcd. For C9H13BO3: C, 60.05; H, 7.28. Found: C, 60.27; H, 7.42.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[CH3:11].C([Li])CCC.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C>C1COCC1>[CH3:10][O:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([B:17]([OH:22])[OH:18])=[C:3]([CH3:11])[CH:4]=1

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
28.2 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
21.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring in a dry ice-acetone bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried three-neck round-bottom flask equipped with two rubber
CUSTOM
Type
CUSTOM
Details
septum-sealed
ADDITION
Type
ADDITION
Details
addition funnels
CUSTOM
Type
CUSTOM
Details
a sidearm stopcock was evacuated
STIRRING
Type
STIRRING
Details
with stirring over the course of 45 min at −78° C.
Duration
45 min
STIRRING
Type
STIRRING
Details
to stir at −78° C. for an additional 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at −78° C. for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated aqueous NH4Cl solution (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with a mixture of ethyl acetate and THF (1:1, 50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C(=C1)C)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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